Oxirane, ((2-cyclopentylphenoxy)methyl)-
Overview
Description
Mechanism of Action
Mode of Action
The compound ((2-Cyclopentylphenoxy)methyl)oxirane, like other oxiranes, undergoes a ring-opening reaction . This reaction is catalyzed by a tertiary amine and initiated by a carboxylic acid . The reaction proceeds through a series of parallel consecutive stages :
- Quaternization of the tertiary amine by the activated oxirane .
- Participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane .
Biochemical Pathways
The ring-opening reactions of oxiranes are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . They also allow the production of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .
Pharmacokinetics
The compound’s solubility in dichloromethane and methanol suggests that it may have good bioavailability.
Result of Action
The ring-opening reactions of oxiranes can lead to the formation of β-hydroxypropyl ester , which may have various biological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of ((2-Cyclopentylphenoxy)methyl)oxirane. For instance, the temperature can affect the rate of the ring-opening reaction . The reaction was studied at a temperature range of 323–353 K .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, ((2-cyclopentylphenoxy)methyl)- typically involves the reaction of 2-cyclopentylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of Oxirane, ((2-cyclopentylphenoxy)methyl)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Oxirane, ((2-cyclopentylphenoxy)methyl)- undergoes various chemical reactions, including:
Ring-Opening Reactions: These reactions are typically catalyzed by acids, bases, or nucleophiles, leading to the formation of diols, halohydrins, or other functionalized molecules.
Substitution Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, or thiols, resulting in the substitution of the oxygen atom with the nucleophile.
Common Reagents and Conditions
Acid Catalysts: Sulfuric acid, hydrochloric acid
Base Catalysts: Sodium hydroxide, potassium hydroxide
Nucleophiles: Amines, alcohols, thiols
Major Products Formed
Diols: Formed by the reaction of Oxirane, ((2-cyclopentylphenoxy)methyl)- with water or alcohols.
Halohydrins: Formed by the reaction with halogen acids.
Amino Alcohols: Formed by the reaction with amines.
Scientific Research Applications
Oxirane, ((2-cyclopentylphenoxy)methyl)- has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
((2-Cyclopentylphenoxy)methyl)chlorohydrin: A precursor in the synthesis of Oxirane, ((2-cyclopentylphenoxy)methyl)-.
((2-Cyclopentylphenoxy)methyl)alcohol: Another related compound with similar reactivity.
Uniqueness
Oxirane, ((2-cyclopentylphenoxy)methyl)- is unique due to its specific structure, which combines the reactivity of the oxirane ring with the stability and functionalization potential of the cyclopentylphenoxy group. This makes it a valuable intermediate in the synthesis of various complex molecules and materials .
Properties
IUPAC Name |
2-[(2-cyclopentylphenoxy)methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWPLKBZYFYPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2OCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950906 | |
Record name | 2-[(2-Cyclopentylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28163-40-8 | |
Record name | Oxirane, ((2-cyclopentylphenoxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-Cyclopentylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.